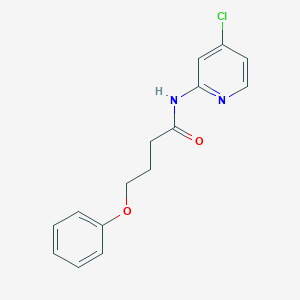![molecular formula C15H14N4O B7629017 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
Wirkmechanismus
BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the suppression of cell proliferation and survival in cancer cells, as well as the modulation of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to have potent antitumor activity in preclinical models of lymphoma and leukemia. It also exhibits efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus. In addition, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been shown to modulate immune responses by inhibiting B-cell activation and cytokine production. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide. One area of focus is the development of combination therapies that incorporate 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another area of interest is the investigation of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in other types of cancer and autoimmune disorders. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide in humans, and to identify potential biomarkers that may predict response to treatment.
Synthesemethoden
The synthesis of 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material, 3,4-dimethylbenzoic acid, is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-amino-1,2,4-triazolo[4,3-a]pyridine to form the amide intermediate. Finally, the intermediate is treated with a coupling reagent to yield 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune disorders. In vitro studies have shown that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival in cancer cells. In vivo studies have demonstrated that 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide exhibits potent antitumor activity in xenograft models of lymphoma and leukemia. Additionally, 3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)17-13-5-6-14-18-16-9-19(14)8-13/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAIQLQAPMENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN3C=NN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)

![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)

![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)

